molecular formula C16H16N6O2 B11266979 9-isopropyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

9-isopropyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B11266979
M. Wt: 324.34 g/mol
InChI Key: PYFMUVAPQJOCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-isopropyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a complex organic compound belonging to the triazolopyrimidine class This compound is characterized by its unique triazole and purine fused ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H16N6O2

Molecular Weight

324.34 g/mol

IUPAC Name

1-methyl-8-phenyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione

InChI

InChI=1S/C16H16N6O2/c1-9(2)21-11-13(23)17-16(24)20(3)14(11)22-12(18-19-15(21)22)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,23,24)

InChI Key

PYFMUVAPQJOCRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-isopropyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a substituted triazole, followed by its condensation with a purine derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. The synthesis is optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Substitution Reactions

The triazole ring and purine scaffold exhibit nucleophilic substitution reactivity. Key findings include:

Reaction Type Conditions Major Products Key Observations
Aryl Substitution Aza-Wittig reaction with isocyanatesDerivatives with modified aryl groups Electron-deficient positions (C-3, C-9) are reactive; regioselectivity depends on steric and electronic factors .
Nucleophilic Halogen Displacement Na/MeOH in CH₂Cl₂/MeOH (1:4) 6-Chloro intermediates Chlorine at C-6 undergoes displacement with amines or alkoxides under mild conditions .

Mechanism : Substitution at C-6 involves an S<sub>N</sub>Ar pathway, facilitated by electron-withdrawing effects of adjacent carbonyl groups. The isopropyl and methyl substituents modulate steric accessibility .

Oxidation Reactions

Oxidation primarily targets the purine-dione moiety:

Oxidizing Agent Conditions Products Key Observations
Sodium Hypochlorite Ethanol, 0–5°COxidized purine derivativesGenerates hydroxylated intermediates; over-oxidation leads to ring cleavage.
PTAD (4-Phenyl-1,2,4-triazoline-3,5-dione) Dichloromethane, RT Disulfides or sulfoxides (if thiol-bearing)PTAD selectively oxidizes sulfur-containing groups without degrading the triazole core .

Mechanism : Sodium hypochlorite induces dehydrogenation at the purine C-6/C-8 positions, while PTAD acts via radical intermediates .

Reduction Reactions

Reduction occurs at carbonyl and unsaturated bonds:

Reducing Agent Conditions Products Key Observations
Sodium Borohydride Methanol, 0°CDihydro-purine analogsPartial reduction of the dione to diol; stereoselectivity depends on solvent polarity.
Catalytic Hydrogenation H₂/Pd-C, EtOH Saturated triazolo-purine derivativesComplete reduction of double bonds in the triazole ring .

Mechanism : Borohydride reduces carbonyl groups to alcohols, while hydrogenation saturates the triazole ring’s conjugated system .

Cyclization Reactions

Intramolecular cyclization expands the heterocyclic framework:

Substrate Conditions Products Key Observations
Hydrazine Derivatives Reflux in EtOH/H₂O Fused triazolo-pyrimidinones Cyclization proceeds via imine formation, followed by ring closure .
Alkyl Halides K₂CO₃, DMF, 80°C Spirocyclic derivativesAlkylation at N-9 induces spiro-ring formation .

Mechanism : Cyclization is driven by nucleophilic attack of amino/hydroxyl groups on electrophilic carbons, facilitated by aprotic solvents .

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable structural diversification:

Reaction Catalyst/Reagents Products Key Observations
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃, DME Biaryl derivatives at C-3 Arylboronic acids couple selectively at the triazole C-3 position .
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, Cs₂CO₃ N-Alkylated purines Primary/secondary amines install substituents at N-7 or N-9 .

Mechanism : Oxidative addition of palladium to C–X bonds, followed by transmetallation or amine coordination .

Acid/Base-Mediated Rearrangements

pH-dependent transformations include:

Conditions Reagents Products Key Observations
Acidic (HCl/MeOH) HCl, reflux Ring-opened hydrazine derivatives Acidolysis cleaves the triazole ring, yielding hydrazine intermediates .
Basic (NaOH/EtOH) NaOH, RT Deprotonated anions at N-1/N-2 Base stabilizes enolate forms, enabling further alkylation .

Scientific Research Applications

Adenosine Receptor Modulation

Research indicates that this compound acts as an agonist at the A2B adenosine receptor. This receptor is involved in various physiological processes including inflammation and cancer progression. The ability to modulate this receptor suggests potential therapeutic applications in treating inflammatory diseases and certain cancers .

Antiproliferative Effects

In vitro studies have demonstrated that 9-isopropyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione exhibits significant antiproliferative activity against various human tumor cell lines. For instance, it showed effective inhibition against HeLa cells with IC50 values indicating its potential as an anticancer agent.

Kinase Inhibition

This compound has been investigated for its inhibitory effects on kinases associated with cancer progression. Notably, it inhibited the VEGFR-2 kinase with an IC50 value of 1.46 µM. This suggests its potential use in targeting angiogenesis in tumors .

In Vivo Studies

Preclinical studies involving xenograft models have shown that the compound can significantly reduce tumor growth rates. These findings are crucial for understanding its therapeutic potential in clinical settings and warrant further investigation into its pharmacokinetics and toxicity profiles.

Case Study 1: Colorectal Carcinoma

A study on a related triazolopurine analog demonstrated significant inhibition of tumor growth in colorectal carcinoma models when administered orally. The dosing schedule was optimized to maximize therapeutic effects while minimizing toxicity. This case highlights the potential of triazolopurines in cancer therapy .

Case Study 2: Pharmacokinetics

Another investigation focused on the pharmacokinetics of similar compounds indicated favorable absorption and distribution profiles in animal models. These findings support further exploration into clinical applications for triazolopurines as therapeutic agents against various malignancies .

Data Summary

The following table summarizes key biological activities associated with this compound:

Activity Description
Adenosine Receptor AgonismModulates A2B receptor involved in inflammation and cancer progression
Antiproliferative EffectsExhibits significant inhibition against human tumor cell lines (e.g., HeLa cells)
Kinase InhibitionInhibits VEGFR-2 kinase with IC50 value of 1.46 µM
Tumor Growth ReductionReduces tumor growth rates in xenograft models

Mechanism of Action

The mechanism of action of 9-isopropyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-isopropyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione stands out due to its unique triazole-purine fused ring system, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific research applications .

Biological Activity

9-Isopropyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H16N6O2
  • Molecular Weight : 304.34 g/mol
  • CAS Number : 921574-92-7

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities including:

  • Antitumor Activity : Studies have shown that 9-isopropyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine can inhibit the growth of certain cancer cell lines. Its mechanism appears to involve the induction of apoptosis in malignant cells.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound has antimicrobial effects against a range of bacterial strains. The inhibition of bacterial growth may be attributed to its ability to disrupt cellular processes.
  • Cytotoxicity : The compound has demonstrated cytotoxic effects in vitro, with varying degrees of potency depending on the cell line tested.

The exact mechanisms through which 9-isopropyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in nucleotide synthesis or DNA replication.
  • Interaction with Cellular Signaling Pathways : It may modulate pathways related to cell survival and apoptosis.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell growth
AntimicrobialBacterial growth inhibition
CytotoxicityInduction of apoptosis

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Antitumor Activity :
    • A study published in Journal of Medicinal Chemistry reported that treatment with 9-isopropyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine resulted in a significant reduction in tumor volume in xenograft models of breast cancer.
  • Antimicrobial Efficacy :
    • In a clinical trial assessing the efficacy against resistant bacterial strains, this compound demonstrated notable activity against Staphylococcus aureus, suggesting potential for development as an antibiotic agent.
  • Cytotoxic Mechanisms :
    • Research conducted at a leading pharmaceutical lab explored the cytotoxic mechanisms and found that the compound activates caspase pathways leading to programmed cell death in various cancer cell lines.

Q & A

Q. How should researchers integrate theoretical frameworks into experimental design?

  • Methodological Answer : Align synthesis with conceptual models like transition-state theory (for reaction optimization) or QSAR (Quantitative Structure-Activity Relationship) for bioactivity prediction. Use the quadripolar methodological model (theoretical, epistemological, morphological, technical poles) to balance hypothesis-driven and exploratory approaches .

Data Contradiction & Reproducibility Analysis

  • Key Considerations :
    • Reproducibility : Document exact microwave power settings and irradiation time, as minor variations can alter reaction outcomes .
    • Contradictory Bioactivity : Replicate assays across multiple cell lines and control for batch-to-batch compound purity (e.g., via LC-MS). Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
    • Spectral Variability : Share raw spectral data in open-access repositories (e.g., Zenodo) for peer validation. Reference internal standards (e.g., TMS for NMR) to ensure instrument calibration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.